N(10)-Tosylisohomofolic acid

Description

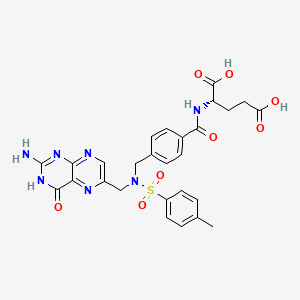

N(10)-Tosylisohomofolic acid is a synthetic derivative of folic acid (vitamin B9), characterized by structural modifications at the N(10) position. The compound features a tosyl (p-toluenesulfonyl) group attached to the nitrogen at the 10th position of the pteridine ring, distinguishing it from naturally occurring folic acid and other analogs.

Properties

CAS No. |

66801-29-4 |

|---|---|

Molecular Formula |

C27H27N7O8S |

Molecular Weight |

609.6 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(4-methylphenyl)sulfonylamino]methyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C27H27N7O8S/c1-15-2-8-19(9-3-15)43(41,42)34(14-18-12-29-23-22(30-18)25(38)33-27(28)32-23)13-16-4-6-17(7-5-16)24(37)31-20(26(39)40)10-11-21(35)36/h2-9,12,20H,10-11,13-14H2,1H3,(H,31,37)(H,35,36)(H,39,40)(H3,28,29,32,33,38)/t20-/m0/s1 |

InChI Key |

MFBHBNCBSHCMEA-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)CC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

This property is shared with other sulfonamide-containing folate derivatives but differs from the alkyne-functionalized N(10)-propargylfolic acid, which is tailored for bioorthogonal reactions .

Receptor Binding :

- While isohomofolic acid retains high affinity for folate receptors (FRα/β), the tosyl group in this compound may sterically hinder receptor interactions, as seen in studies of similarly modified folic acid analogs .

Synthetic Utility :

- N(10)-Propargylfolic acid’s alkyne group enables conjugation with azide-containing molecules (e.g., fluorophores), a feature absent in this compound. Conversely, the tosyl group may facilitate sulfonamide-based crosslinking or stabilization in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.